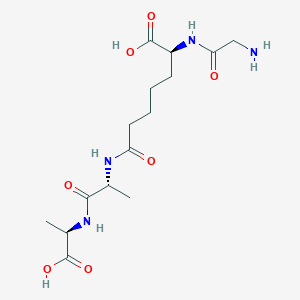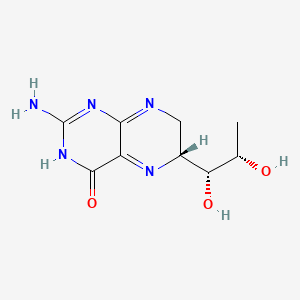
4a-Carbinolamine tetrahydrobiopterin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinonoid 7,8-Tetrahydrobiopterin is an organic compound belonging to the class of biopterins and derivatives. These compounds are coenzymes containing a 2-amino-pteridine-4-one derivative and are synthesized in various parts of the body, including the pineal gland . Quinonoid 7,8-Tetrahydrobiopterin is a transient intermediate in the metabolism of tetrahydrobiopterin, which is essential for several hydroxylation reactions in the body .
Preparation Methods
The preparation of Quinonoid 7,8-Tetrahydrobiopterin involves the autoxidation of tetrahydrobiopterin. This process can be monitored and analyzed using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). The method allows for the separation of Quinonoid 7,8-Tetrahydrobiopterin from tetrahydrobiopterin and other oxidation products in less than 3.5 minutes
Chemical Reactions Analysis
Quinonoid 7,8-Tetrahydrobiopterin undergoes several types of chemical reactions, including:
Oxidation: It is formed as an intermediate during the autoxidation of tetrahydrobiopterin.
Reduction: It can be reduced back to tetrahydrobiopterin under certain conditions.
Common reagents and conditions used in these reactions include molecular oxygen for oxidation and reducing agents for reduction. The major products formed from these reactions are tetrahydrobiopterin and its various oxidation products .
Scientific Research Applications
Quinonoid 7,8-Tetrahydrobiopterin has several scientific research applications, including:
Industry: Its applications in industry are limited due to its transient nature and short half-life.
Mechanism of Action
Quinonoid 7,8-Tetrahydrobiopterin exerts its effects by acting as an intermediate in the metabolism of tetrahydrobiopterin. It is involved in the hydroxylation reactions catalyzed by enzymes such as phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase . These enzymes are essential for the synthesis of monoamine neurotransmitters and the metabolism of phenylalanine . The molecular targets and pathways involved include the aromatic amino acid hydroxylases and nitric oxide synthases .
Comparison with Similar Compounds
Quinonoid 7,8-Tetrahydrobiopterin is unique due to its role as a transient intermediate in the metabolism of tetrahydrobiopterin. Similar compounds include:
Tetrahydrobiopterin: The fully reduced form that acts as a cofactor for several hydroxylation reactions.
7,8-Dihydrobiopterin: The oxidized form of tetrahydrobiopterin that can be reduced back to tetrahydrobiopterin.
Sepiapterin: Another precursor of tetrahydrobiopterin involved in its biosynthesis.
Quinonoid 7,8-Tetrahydrobiopterin is distinct from these compounds due to its transient nature and specific role in the autoxidation process of tetrahydrobiopterin .
Properties
CAS No. |
79647-29-3 |
|---|---|
Molecular Formula |
C9H13N5O3 |
Molecular Weight |
239.23 g/mol |
IUPAC Name |
(6R)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-6,7-dihydro-3H-pteridin-4-one |
InChI |
InChI=1S/C9H13N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3-4,6,15-16H,2H2,1H3,(H3,10,11,13,14,17)/t3-,4+,6-/m0/s1 |
InChI Key |
ZHQJVZLJDXWFFX-RPDRRWSUSA-N |
Isomeric SMILES |
C[C@@H]([C@@H]([C@H]1CN=C2C(=N1)C(=O)NC(=N2)N)O)O |
Canonical SMILES |
CC(C(C1CN=C2C(=N1)C(=O)NC(=N2)N)O)O |
melting_point |
218 - 221 °C |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(1S)-Carboxy-2-(methylsulfinyl)ethyl]-(3R)-[(5S)-5-amino-5-carboxypentanamido]-(4R)-sulfanylazetidin-2-one](/img/structure/B10777733.png)
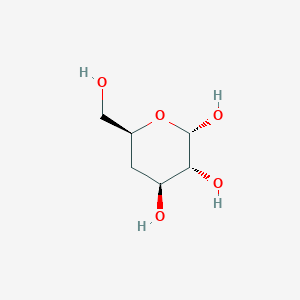
![(2r)-2-[(1r)-1-{[(2s)-2-Carboxy-2-(4-Hydroxyphenyl)acetyl]amino}-1-Methoxy-2-Oxoethyl]-5-Methylidene-5,6-Dihydro-2h-1,3-Oxazine-4-Carboxylic Acid](/img/structure/B10777753.png)
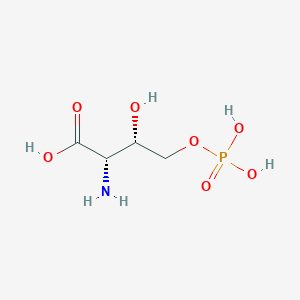
![2-Amino-5-[[1-(carboxymethylamino)-3-[hydroxy-[(4-nitrophenyl)methoxy]methyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10777761.png)
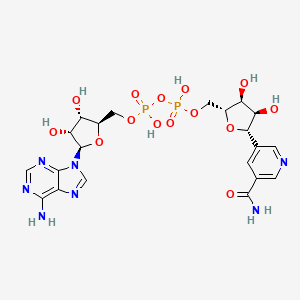
![(2S,3R)-3-(4-Hydroxyphenyl)-2-(4-{[(2R)-2-pyrrolidin-1-ylpropyl]oxy}phenyl)-2,3-dihydro-1,4-benzoxathiin-6-OL](/img/structure/B10777773.png)
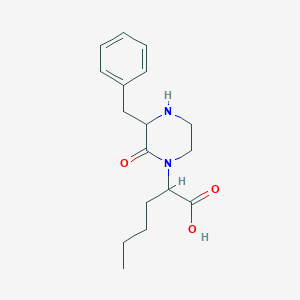
![(6Z)-6-{[(1Z)-1-{[(1R)-1-Carboxy-2-methyl-2-propen-1-yl]imino}-1-hydroxy-3-sulfanyl-2-propanyl]imino}-6-hydroxynorleucine](/img/structure/B10777785.png)
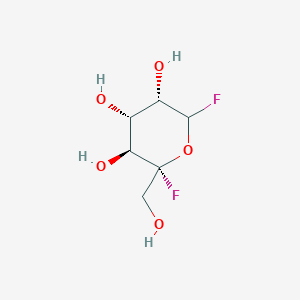
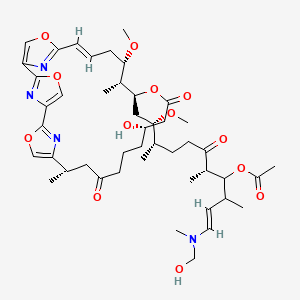
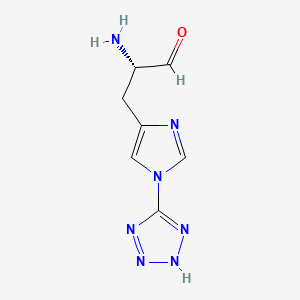
![(2R,3S,4S,5S,6S)-2-[(2R,3S,4R,5R,6S)-6-dodecoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10777808.png)
